molecular formula C12H13ClO3 B598337 Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester CAS No. 103918-71-4

Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester

Cat. No.: B598337
CAS No.: 103918-71-4
M. Wt: 240.683
InChI Key: MQBFBNHNMUMEKD-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol. This compound is known for its unique chemical structure, which includes a benzene ring substituted with a chloro group and a propionyl group, as well as a methyl ester functional group. It is used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester typically involves the esterification of the corresponding acid. One common method is the reaction of 2-chloro-5-(1-oxopropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes in cGMP (current Good Manufacturing Practice) facilities. These processes are designed to ensure high purity and yield, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration. The use of cleanroom environments and advanced purification techniques further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group in the propionyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols, typically under basic conditions.

    Reduction: Reducing agents like LiAlH4 or NaBH4, often in anhydrous solvents.

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol.

    Hydrolysis: Formation of 2-chloro-5-(1-oxopropyl)benzoic acid and methanol.

Scientific Research Applications

Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester involves its interaction with specific molecular targets. The chloro and carbonyl groups in its structure allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, ethyl ester
  • Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, propyl ester
  • Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, butyl ester

Uniqueness

Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester is unique due to its specific ester functional group, which influences its reactivity and solubility properties. Compared to its ethyl, propyl, and butyl analogs, the methyl ester has a lower molecular weight and different physicochemical properties, making it suitable for specific applications where these characteristics are advantageous.

Properties

CAS No.

103918-71-4

Molecular Formula

C12H13ClO3

Molecular Weight

240.683

IUPAC Name

(5-chloro-2-propanoylphenyl) propanoate

InChI

InChI=1S/C12H13ClO3/c1-3-10(14)9-6-5-8(13)7-11(9)16-12(15)4-2/h5-7H,3-4H2,1-2H3

InChI Key

MQBFBNHNMUMEKD-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C=C(C=C1)Cl)OC(=O)CC

Origin of Product

United States

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